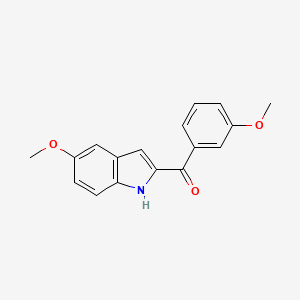![molecular formula C28H28N2O4 B14244972 N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine CAS No. 185679-31-6](/img/structure/B14244972.png)
N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine is a synthetic organic compound that belongs to the class of tyrosine derivatives This compound is characterized by the presence of a benzyl group, an oxazole ring, and a tyrosine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine typically involves multiple steps, including the protection of functional groups, formation of the oxazole ring, and coupling reactions. One common synthetic route is as follows:
Protection of the Amino Group: The amino group of L-tyrosine is protected using a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2-amino-5-methylphenyl ketone and phenylacetic acid.
Coupling Reaction: The protected L-tyrosine is coupled with the oxazole derivative using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography and crystallization to ensure high yield and purity.
化学反应分析
Types of Reactions
N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the oxazole ring or the benzyl group.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzyl group.
科学研究应用
N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
作用机制
The mechanism of action of N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the benzyl group may play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
N-Benzyl-L-tyrosine: Lacks the oxazole ring, making it less complex.
O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine: Lacks the benzyl group, altering its binding properties.
Uniqueness
N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine is unique due to the presence of both the benzyl group and the oxazole ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
185679-31-6 |
|---|---|
分子式 |
C28H28N2O4 |
分子量 |
456.5 g/mol |
IUPAC 名称 |
(2S)-2-(benzylamino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C28H28N2O4/c1-20-25(30-27(34-20)23-10-6-3-7-11-23)16-17-33-24-14-12-21(13-15-24)18-26(28(31)32)29-19-22-8-4-2-5-9-22/h2-15,26,29H,16-19H2,1H3,(H,31,32)/t26-/m0/s1 |
InChI 键 |
GXGXVRQRVFHRJO-SANMLTNESA-N |
手性 SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C[C@@H](C(=O)O)NCC4=CC=CC=C4 |
规范 SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]cyclopentylacetamide](/img/structure/B14244892.png)
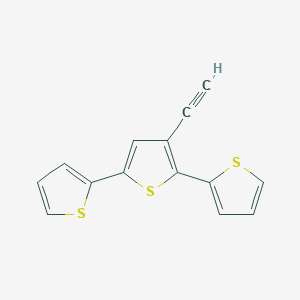
![5-Methyl-3-methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14244901.png)
![Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14244907.png)
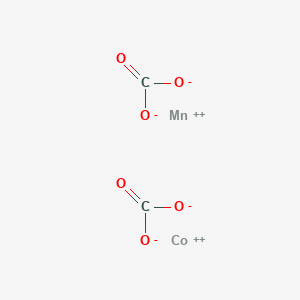
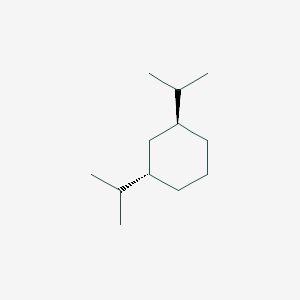
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide](/img/structure/B14244935.png)
![6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid](/img/structure/B14244939.png)

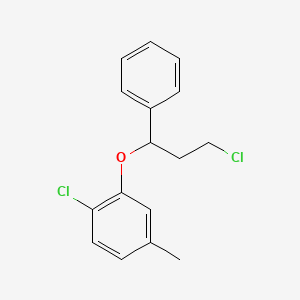

![2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl-](/img/structure/B14244964.png)
